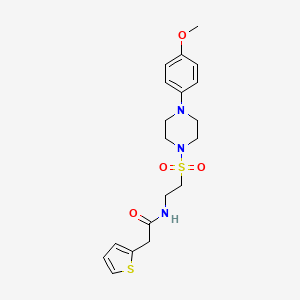
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's.
Chemical Structure and Properties
Molecular Formula: C23H32N4O4S
Molecular Weight: 448.49 g/mol
SMILES Notation: COc(cc1)ccc1N1CCN(CCNC(C(CC2)CCN2S(c2cccs2)(=O)=O)=O)CC1
The compound features a piperazine core, a sulfonamide group, and a thiophene moiety, contributing to its diverse biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cholinergic neurotransmission, which is crucial for cognitive functions and memory retention.
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. The inhibition of AChE has been linked to improved cognitive function and memory retention in various animal models. For example, studies have shown that piperazine derivatives can enhance cholinergic signaling, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
Antioxidant Activity
In addition to neuropharmacological effects, piperazine derivatives have been evaluated for their antioxidant properties. The presence of functional groups such as thiophenes can enhance radical scavenging activity. Preliminary studies suggest that related compounds demonstrate significant antioxidant capabilities, which may contribute to their overall biological efficacy .
Comparative Biological Activity
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives similar to this compound:
- Neuroprotective Effects : A study demonstrated that a related compound significantly improved cognitive performance in rodent models by enhancing cholinergic transmission through AChE inhibition.
- Antioxidant Properties : Another research effort highlighted the antioxidant potential of compounds with similar structures, showing effective DPPH radical scavenging activity that surpassed that of ascorbic acid .
- Anticancer Activity : In vitro tests on various cancer cell lines have shown that certain piperazine derivatives exhibit cytotoxic effects, particularly against human glioblastoma and breast cancer cells .
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-26-17-6-4-16(5-7-17)21-9-11-22(12-10-21)28(24,25)14-8-20-19(23)15-18-3-2-13-27-18/h2-7,13H,8-12,14-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPAMHMPQAIPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













